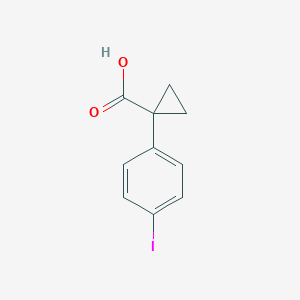

1-(4-Iodophenyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(4-iodophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSQTTPAFBLSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617172 | |

| Record name | 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-89-7 | |

| Record name | 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Mediated Cyclopropanation

A palladium-catalyzed approach enables the direct cyclopropanation of cinnamic acid derivatives. For example, trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropanecarboxylic acid was synthesized via a palladium-mediated reaction using cinnamic acid precursors. The protocol involves:

-

Reacting 4-iodocinnamic acid with a palladium catalyst (e.g., Pd(OAc)₂) in the presence of a diazo compound.

-

Optimizing solvent systems (e.g., tetrahydrofuran or dichloromethane) and temperatures (20–30°C) to enhance stereoselectivity.

This method yields cyclopropanecarboxylic acid esters, which are subsequently hydrolyzed to the free acid (Table 1).

Acid-Catalyzed Cyclopropanation

Alternative routes employ acid catalysts to induce ring closure. For instance, sulfuric acid in methanol facilitates cyclopropanation of α,β-unsaturated esters. Key steps include:

-

Treating 4-iodostyrene derivatives with carbene precursors (e.g., diazoacetates).

-

Using dehydrating agents (e.g., MgSO₄) to shift equilibrium toward cyclopropane formation.

Carboxylation Techniques

Introducing the carboxylic acid group is achieved through ester hydrolysis or direct carboxylation .

Ester Hydrolysis

Cyclopropanecarboxylic acid esters (e.g., methyl or ethyl esters) are hydrolyzed under acidic or basic conditions:

For example, methyl 1-(4-iodophenyl)cyclopropanecarboxylate hydrolyzes in 8:2 methanol:H₂O with 0.1% H₂SO₄ at 60°C for 6 hours.

Direct Carboxylation

Direct introduction of the carboxylic acid group employs carbon dioxide under high pressure. This method, though less common, avoids multi-step sequences:

Iodination Methods

The 4-iodophenyl group is typically introduced before cyclopropanation to avoid side reactions. Two strategies are prevalent:

Electrophilic Aromatic Iodination

Cross-Coupling Reactions

Suzuki-Miyaura coupling installs the iodophenyl group post-cyclopropanation:

-

Reacting cyclopropaneboronic esters with 4-iodophenyl halides (e.g., 1-iodo-4-bromobenzene) using Pd(PPh₃)₄.

Process Optimization and Scaling

Industrial-scale synthesis prioritizes yield, purity, and cost-efficiency. Key optimizations include:

Catalyst Screening

Solvent and Temperature Effects

Purification Techniques

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Chemical Reactions Analysis

1-(4-Iodophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

1-(4-Iodophenyl)cyclopropanecarboxylic acid has been investigated for its potential therapeutic applications, particularly as a modulator of GPR120, a receptor implicated in metabolic diseases such as diabetes and obesity. Research indicates that compounds with similar structures can exhibit antagonistic activity on orexin receptors, suggesting a role in managing conditions like obesity and metabolic syndrome .

Biological Activity:

The compound's biological activity includes the ability to inhibit specific enzymes involved in inflammatory pathways. Studies have shown that cyclopropane derivatives can interact with biological targets, potentially acting as inhibitors in biochemical pathways related to inflammation and metabolic disorders . The presence of iodine may enhance binding affinity through halogen bonding interactions, which is crucial for pharmacological efficacy.

Organic Synthesis

Synthetic Intermediates:

In organic synthesis, this compound serves as an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, enabling the development of novel compounds with desired biological properties .

Reactions and Mechanisms:

The compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions are pivotal in constructing complex molecular architectures necessary for drug development .

Case Study 1: GPR120 Modulation

A study demonstrated that derivatives of cyclopropanecarboxylic acids could effectively modulate GPR120 activity. The research highlighted the potential of these compounds in treating diabetes-related conditions by improving insulin sensitivity and glucose metabolism .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of cyclopropane derivatives on enzymes involved in inflammatory responses. The results indicated that these compounds could significantly reduce inflammation markers in vitro, suggesting their potential use in anti-inflammatory therapies .

Data Tables

Mechanism of Action

The mechanism by which 1-(4-Iodophenyl)cyclopropanecarboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

Halogen substituents significantly impact reactivity, solubility, and biological activity. Key examples include:

Key Observations :

- Electronic Effects : Electron-withdrawing halogens (e.g., Cl, F) increase acidity of the carboxylic acid group compared to iodine .

- Steric Effects : The iodine atom’s bulkiness may hinder metabolic degradation of the cyclopropane ring compared to smaller halogens like fluorine .

- Synthetic Yields : Electron-donating groups (e.g., methoxy) improve yields (e.g., 88% for 1-(4-methoxyphenyl)-cyclopropanecarboxylic acid), whereas electron-withdrawing groups (e.g., dichloro) reduce yields (64% for 1-(3,4-dichlorophenyl)-cyclopropanecarboxylic acid) .

Non-Halogen-Substituted Derivatives

Key Observations :

Cyclopropane Ring Modifications

Metabolic and Pharmacological Considerations

- Metabolism : Cyclopropane rings in carboxylic acid derivatives undergo enzymatic cleavage to form β-hydroxybutyric acid and other polar metabolites. Iodine’s steric bulk may slow this process compared to smaller substituents .

- Therapeutic Potential: Fluorophenyl derivatives show promise as antimicrobial and anti-inflammatory agents, while biphenyl analogs target neurodegenerative diseases .

Biological Activity

1-(4-Iodophenyl)cyclopropanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by a cyclopropane ring substituted with a 4-iodophenyl group and a carboxylic acid functional group. This unique structure may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of cyclopropane carboxylic acids, including this compound. These compounds have shown efficacy against various bacterial strains, with some derivatives demonstrating minimal inhibitory concentrations (MICs) in the nanomolar range. The mechanism involves the inhibition of key enzymes such as O-acetylserine sulfhydrylase (OASS), which is crucial for cysteine biosynthesis in bacteria .

Cytotoxicity

Cytotoxicity studies have revealed that while some derivatives exhibit promising antimicrobial activity, they can also present significant toxicity profiles. For instance, certain compounds derived from cyclopropane carboxylic acids showed high toxicity towards mammalian cells, which limits their therapeutic applications . However, compounds with lower toxicity profiles are being advanced for further studies.

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound has been shown to bind to the active site of OASS, competing with natural substrates and thereby disrupting metabolic pathways essential for bacterial survival . This competitive inhibition is a promising strategy for developing new antimicrobial agents.

Study on Cyclopropane Derivatives

A comprehensive study investigated various derivatives of cyclopropane carboxylic acids, including this compound. The study reported that certain modifications at the 3′ position of the cyclopropane ring could enhance biological activity while reducing toxicity. For example, derivatives with specific heteroaliphatic substitutions demonstrated improved potency against OASS isoforms .

Pharmacological Implications

The pharmacological implications of these findings suggest that this compound could serve as a lead compound in the development of new antibiotics or as an adjuvant in existing antibiotic therapies. The ability to inhibit critical bacterial enzymes positions this compound as a potential candidate for addressing antibiotic resistance issues .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | CHI O |

| Molecular Weight | 284.07 g/mol |

| MIC (against S. Typhimurium) | Low nanomolar range |

| Toxicity Profile | Variable; some derivatives exhibit high toxicity |

| Mechanism | Inhibition of O-acetylserine sulfhydrylase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.